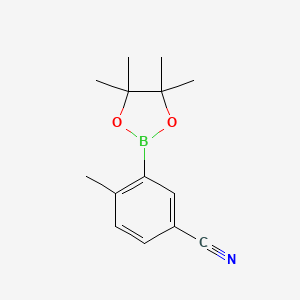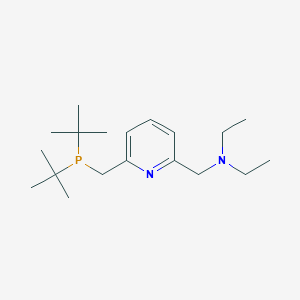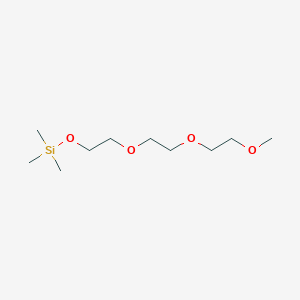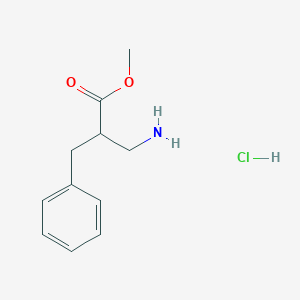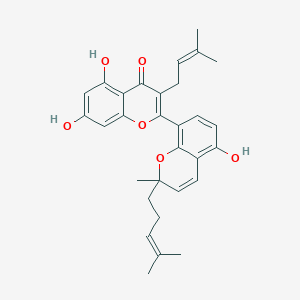
GalNAc beta(1-4)GlcNAc-beta-pNP
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
The primary targets of GalNAc beta(1-4)GlcNAc-beta-pNP are polylactosamine-modifying glycosyltransferases . These enzymes play a crucial role in the modification of polylactosamines, a type of glycan, which are involved in various biological processes including cell-cell adhesion, immune response, and pathogen recognition .
Mode of Action
This compound interacts with its targets by serving as an acceptor substrate for these glycosyltransferases . The enzymes catalyze the transfer of sugar moieties to the this compound molecule, resulting in the formation of new glycosidic linkages . This process is analogous to β3-GlcNAc transfer processes that generate GlcNAcβ1-3Galβ1-4GlcNAcβ1-OR .
Biochemical Pathways
The action of this compound affects the glycosylation pathways . Specifically, it influences the formation of polylactosamines, complex glycans that are part of glycoproteins and glycolipids on cell surfaces . The compound’s interaction with glycosyltransferases leads to the modification of these polylactosamines, potentially altering their structure and function .
Pharmacokinetics
As a biochemical reagent, its bioavailability and pharmacokinetics would likely depend on factors such as the route of administration and the physiological condition of the experimental system .
Result of Action
The action of this compound results in the modification of polylactosamines . This can lead to changes in the properties of the glycoproteins and glycolipids that carry these glycans, potentially affecting processes such as cell-cell interactions, immune responses, and pathogen recognition .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is heat sensitive and should be stored at temperatures below 0°C . Moreover, the compound’s activity may also be affected by the presence of other molecules in its environment, such as other substrates or inhibitors of the glycosyltransferases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of GalNAc beta(1-4)GlcNAc-beta-pNP typically involves the use of glycosyl donors and acceptors. One common method includes the use of protected glycosyl donors such as 1-thio-glycosides, which are reacted with acceptors under specific conditions to form the desired glycosidic bonds . The reaction conditions often involve the use of catalysts and specific temperatures to ensure regioselectivity and high yield .
Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis using glycosyltransferases and glycosidases. These enzymes facilitate the transfer of sugar moieties to form the desired disaccharide structure. The use of enzymes like beta-N-acetylhexosaminidases from Bifidobacterium bifidum has been reported to achieve efficient and regioselective synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: GalNAc beta(1-4)GlcNAc-beta-pNP undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The nitrophenyl group can be cleaved enzymatically to release 4-nitrophenolate, which is often measured spectrophotometrically .
Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, and specific enzymes like beta-N-acetylglucosaminidases. The conditions vary depending on the desired reaction, but enzymatic reactions typically occur under mild conditions, such as neutral pH and moderate temperatures .
Major Products: The major products formed from these reactions include 4-nitrophenolate and various glycosylated derivatives, depending on the specific reaction and conditions used .
Applications De Recherche Scientifique
GalNAc beta(1-4)GlcNAc-beta-pNP is widely used in scientific research due to its versatility and specificity. In chemistry, it serves as a substrate for studying glycosidase activities and glycosylation processes. In biology and medicine, it is used to investigate the roles of glycosylated compounds in cellular processes and disease mechanisms . Additionally, it has applications in the development of diagnostic assays and therapeutic agents .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds include other nitrophenyl glycosides, such as 4-nitrophenyl beta-D-glucopyranoside and 4-nitrophenyl beta-D-galactopyranoside . These compounds share structural similarities but differ in their glycosidic linkages and sugar moieties.
Uniqueness: What sets GalNAc beta(1-4)GlcNAc-beta-pNP apart is its specific beta(1-4) linkage between N-acetylgalactosamine and N-acetylglucosamine, making it particularly useful for studying specific glycosidase activities and glycosylation patterns .
Propriétés
IUPAC Name |
N-[(2S,3S,4R,5R,6S)-2-[(2S,3S,4R,5S,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O13/c1-9(28)23-15-18(31)17(30)13(7-26)36-22(15)38-20-14(8-27)37-21(16(19(20)32)24-10(2)29)35-12-5-3-11(4-6-12)25(33)34/h3-6,13-22,26-27,30-32H,7-8H2,1-2H3,(H,23,28)(H,24,29)/t13-,14-,15-,16-,17-,18+,19+,20+,21+,22-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBFEVWOQMUQIE-USXJYOSFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)CO)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H]([C@H]([C@@H](O[C@H]1O[C@@H]2[C@@H](O[C@H]([C@H]([C@H]2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)CO)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693693 | |
| Record name | 4-Nitrophenyl 2-acetamido-4-O-(2-acetamido-2-deoxy-alpha-L-allopyranosyl)-2-deoxy-alpha-L-gulopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
545.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872578-72-8 | |
| Record name | 4-Nitrophenyl 2-acetamido-4-O-(2-acetamido-2-deoxy-alpha-L-allopyranosyl)-2-deoxy-alpha-L-gulopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




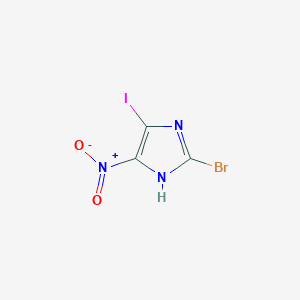
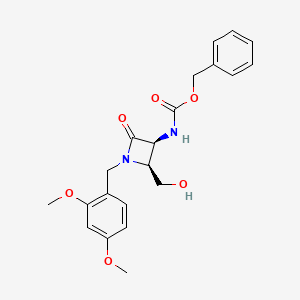

![3-(Pyridin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B3030079.png)
![[4]-Gingerdiol 3,5-diacetate](/img/structure/B3030081.png)
![3'-Methoxy-[6]-Gingerdiol 3,5-diacetate](/img/structure/B3030082.png)

